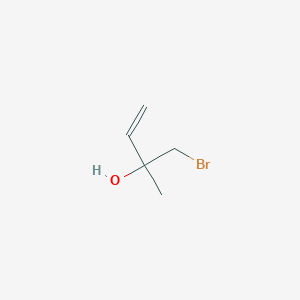
1-Bromo-2-methyl-3-buten-2-ol
Descripción general
Descripción
1-Bromo-2-methyl-3-buten-2-ol, also known as 2-Bromo-3-methyl-2-buten-1-ol, is a chemical compound with the molecular formula C5H9BrO . It is also referred to by other names such as γ,γ-Dimethylallyl bromide, Prenyl bromide, 3-Methyl-2-butenyl bromide, 3-Methylcrotyl bromide, 3,3-Dimethylallyl bromide, and Isoprenyl bromide .
Synthesis Analysis
The synthesis of 1-Bromo-2-methyl-3-buten-2-ol can be achieved through the reaction of isoprene, hydrogen peroxide, and commercial hydrobromic acid . This reaction gives 1-bromo-2-methyl-3-buten-2-ol, which can then be converted to isoprene oxide through low-temperature dehydrobromination .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-methyl-3-buten-2-ol consists of a bromine atom attached to a carbon atom of a 3-methyl-2-buten-2-ol molecule . The molecule has a double bond between two of the carbon atoms, and a hydroxyl group (-OH) attached to another carbon atom .Chemical Reactions Analysis
The primary chemical reaction involving 1-Bromo-2-methyl-3-buten-2-ol is its conversion to isoprene oxide. This is achieved through a process of low-temperature dehydrobromination . The reaction mechanism involves protonation of the alcohol, formation of carbocations, and nucleophilic attack by the bromide ion .Physical And Chemical Properties Analysis
1-Bromo-2-methyl-3-buten-2-ol has a density of 1.4±0.1 g/cm³, a boiling point of 192.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has a molar refractivity of 34.2±0.3 cm³, and a polar surface area of 20 Ų . The compound is also characterized by a flash point of 70.4±22.6 °C .Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocycles Production : 1-Bromo-3-buten-2-one, a related compound, has been identified as a valuable building block in organic synthesis. It has been used to yield moderate 5-membered-aza-heterocycles when reduced with lithium aluminium hydride. However, the synthesis of 5-membered-carbocycles using this compound has been found to be unsatisfactory (Westerlund, Gras, & Carlson, 2001).
Aldehyde Allylation : Another study shows that 1-Bromo-2-butene preferentially causes syn-allylation of aldehydes with tin(II) iodide and tetrabutylammonium bromide to produce 1-substituted syn-2-methyl-3-butene (Masuyama, Kishida, & Kurusu, 1996).
Photodissociation and Radical Formation : Research on the photodissociation of 2-bromo-1-butene at 193 nm has revealed that 1-buten-2-yl radicals undergo C-C fission to form propargyl and methyl, and C-H fission to form H + 1-butyne (Miller, Krisch, Butler, & Shu, 2005).
Improved Synthesis Techniques : An improved synthesis method for 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane, achieving 85-94% yield, has been developed. This method involves microwave activation for a more rapid synthesis (Carlson, Descomps, Mekonnen, Westerlund, & Havelková, 2011).
Biofuel Production : Microorganism-derived biofuels, such as 3-methyl-2-buten-1-ol, have been investigated for their potential to improve anti-knock properties in gasoline for spark ignition engines (Mack, Rapp, Broeckelmann, Lee, Lee, & Dibble, 2014).
Gas-Phase Reactions in Atmospheric Chemistry : Studies on the kinetics of the gas-phase reaction of unsaturated alcohols like 2-buten-1-ol with nitrate radicals have shown a strong dependence on the reaction conditions. These findings have implications for atmospheric chemistry and ozone depletion (Noda, Nyman, & Langer, 2002).
Catalysis and Chemical Reactions : The copper-catalyzed intramolecular O-vinylation of vinyl bromides with alcohols leading to 4-exo ring closure has been explored, showing a preference for this mode of cyclization (Fang & Li, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-2-methylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDKFXGQEDWIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methylbut-3-en-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



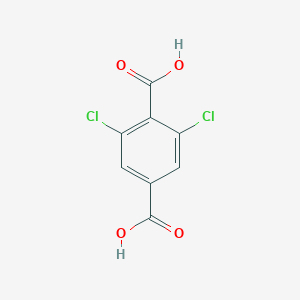
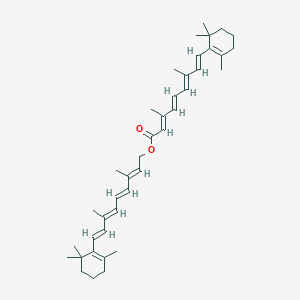
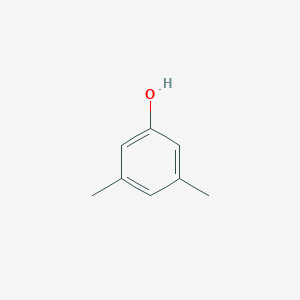
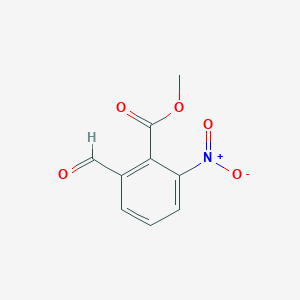
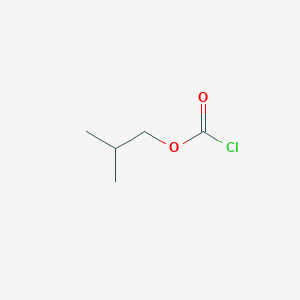
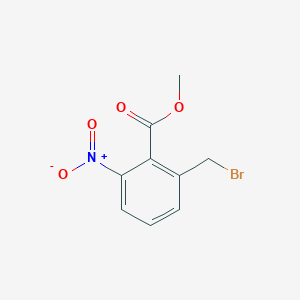
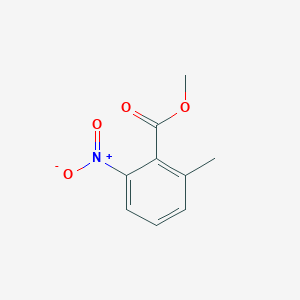
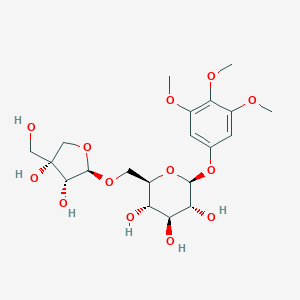
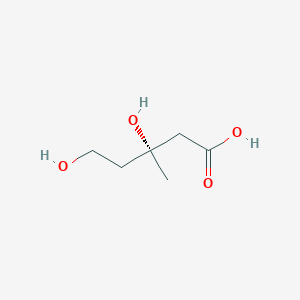
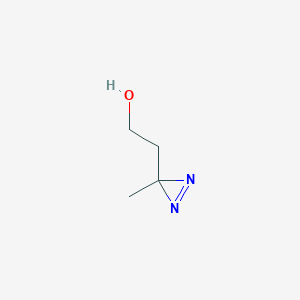
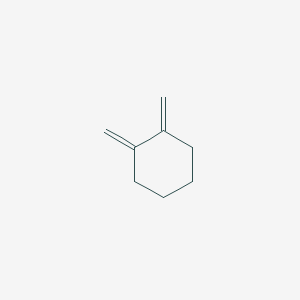
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
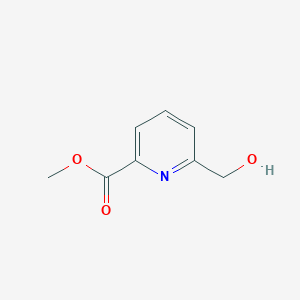
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)